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Compound of Interest

2-(5-Bromopyrimidin-2-yl)propan-

Compound Name:
2-ol

Cat. No.: B570207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and potential applications of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a key
intermediate in the development of novel therapeutic agents.

Core Molecular Data

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a solid organic compound that serves as a valuable
building block in medicinal chemistry. Its key quantitative data are summarized in the table
below for easy reference.
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Property Value
Chemical Formula C7H9BrN20
Molecular Weight 217.07 g/mol
CAS Number 1193244-89-1
Appearance Solid

Purity Typically =97%

Storage Temperature

2-8°C, sealed in a dry environment

SMILES String

CC(C)(C1=NC=C(C=N1)Br)O

INChl Key

MLMQILHYEBYWHX-UHFFFAOYSA-N

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes
skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

Molecular Structure

The molecular structure of 2-(5-Bromopyrimidin-2-yl)propan-2-ol features a central
pyrimidine ring, substituted with a bromine atom at the 5-position and a propan-2-ol group at
the 2-position.

Molecular structure of 2-(5-Bromopyrimidin-2-yl)propan-2-ol.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(5-Bromopyrimidin-2-
yl)propan-2-ol is not readily available in published literature, a plausible synthetic route
involves a Grignard reaction. The following is a proposed experimental protocol based on
general principles of this reaction.

Proposed Synthesis via Grignard Reaction

Objective: To synthesize 2-(5-Bromopyrimidin-2-yl)propan-2-ol from 2,5-dibromopyrimidine
and acetone.
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Materials:

2,5-dibromopyrimidine

e Magnesium turnings

 lodine (crystal)

e Anhydrous tetrahydrofuran (THF)

e Anhydrous acetone

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Anhydrous sodium sulfate (Na2S0a4)

o Standard laboratory glassware for anhydrous reactions (flame-dried)
e Inert atmosphere (Nitrogen or Argon)

Procedure:

e Grignard Reagent Formation:

o In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

o Add a small crystal of iodine to the flask.

o Add a solution of 2,5-dibromopyrimidine (1 equivalent) in anhydrous THF to the dropping
funnel.

o Add a small amount of the 2,5-dibromopyrimidine solution to the magnesium turnings to
initiate the reaction, which is indicated by the disappearance of the iodine color and gentle
refluxing.

o Once the reaction has started, add the remaining 2,5-dibromopyrimidine solution dropwise
at a rate that maintains a gentle reflux.
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o After the addition is complete, reflux the mixture for an additional hour to ensure complete
formation of the Grignard reagent.

e Reaction with Acetone:
o Cool the Grignard reagent solution to 0°C using an ice bath.

o Slowly add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF to the
reaction mixture via the dropping funnel. Maintain the temperature below 10°C during the
addition.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2 hours.

o Work-up and Purification:

o Cool the reaction mixture to 0°C and quench the reaction by the slow addition of a
saturated aqueous solution of ammonium chloride.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
o Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

o Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(5-Bromopyrimidin-
2-yl)propan-2-ol.

Predicted Spectroscopic Data

Although experimentally obtained spectra are not publicly available, the following are predicted
1H NMR, 8C NMR, and mass spectrometry data based on the molecular structure.
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Mass Spectrometry

1H NMR (Predicted) 13C NMR (Predicted) )
(Predicted)
Chemical Shift (ppm) Chemical Shift (ppm) m/z (Fragment)
o o 217/219 [M]* (Molecular ion
~8.8 (s, 2H, pyrimidine-H) ~165 (C-pyrimidine) ) )
with Br isotopes)
~5.0 (s, 1H, -OH) ~158 (C-pyrimidine) 202/204 [M-CHs]*
~1.6 (s, 6H, 2 x -CH3) ~130 (C-Br) 159/161 [M-C(CHs)20H]*
~70 (C-OH) 59 [C(CHs)20H]*
~25 (CH5)

Application in Drug Development

A significant application of 2-(5-Bromopyrimidin-2-yl)propan-2-ol is its use as a key reactant
in the synthesis of aminobenzimidazole urea derivatives, which have shown promise as
antibacterial agents.[1]

Starting Material Synthesis Final Product Application

Reaction with
2-amino-benzimidazole derivative
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Workflow for the synthesis of aminobenzimidazole urea derivatives.

The development of new antibacterial agents is crucial in combating antibiotic resistance. The
pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. The structure-
activity relationship (SAR) of pyrimidine derivatives indicates that substitutions at various
positions on the pyrimidine ring can significantly influence their biological activity.
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Structure-Activity Relationship (SAR) concept for pyrimidine-based antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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